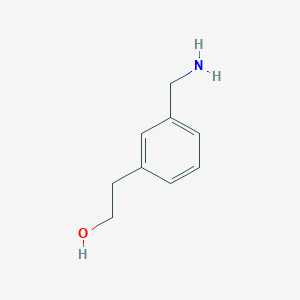

2-(3-(Aminomethyl)phenyl)ethanol

Übersicht

Beschreibung

“2-(3-(Aminomethyl)phenyl)ethanol” is a chemical compound with the CAS Number: 1379356-00-9 and Molecular Weight: 151.21 . It has a linear formula of C9H13NO .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NO/c10-7-9-3-1-2-8 (6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 . This indicates the presence of 9 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, alcohols in general can undergo a variety of reactions. For instance, they can react with the strongly acidic hydrogen halides HCl, HBr, and HI .Physical And Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

2-(3-(Aminomethyl)phenyl)ethanol ist eine Verbindung mit potenziellen Anwendungen in der medizinischen Chemie aufgrund ihrer strukturellen Eigenschaften. Es kann als Baustein für die Synthese von Piperidinderivaten dienen, die in mehr als zwanzig Klassen von Arzneimitteln vorkommen . Diese Derivate spielen eine bedeutende Rolle im Arzneimittelentwurf und können zur Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten führen.

Industrielle Prozesse

In industriellen chemischen Prozessen wird diese Verbindung als Zwischenprodukt bei der Synthese von Rivaroxaban, einem Antikoagulans, verwendet . Die Synthese umfasst wichtige Schritte wie Kondensation und Kristallisation, bei denen this compound als Vorläufer zu komplexeren Molekülen dient.

Umweltwissenschaften

Obwohl direkte Anwendungen in der Umweltwissenschaft für diese Verbindung nicht explizit dokumentiert sind, sind verwandte Alkohole und Phenole bekanntlich an der Umweltüberwachung und der Schadstoffkontrolle beteiligt. Als phenolische Verbindung könnte es möglicherweise an ähnlichen Anwendungen beteiligt sein, wie der Entwicklung von Sensoren zum Nachweis von Umweltverschmutzern .

Analytische Chemie

Diese Verbindung wird in der analytischen Chemie zur Qualitätskontrolle und zu Forschungszwecken eingesetzt. Ihre physikalisch-chemischen Eigenschaften, wie Löslichkeit und Lipophilie, sind wichtig für die Bestimmung ihres Verhaltens in verschiedenen analytischen Methoden, einschließlich NMR, HPLC und LC-MS .

Biochemie

In der Biochemie könnte this compound an der Untersuchung von enzymkatalysierten Reaktionen beteiligt sein, bei denen es als Substrat oder Inhibitor fungieren kann und zu unserem Verständnis von Stoffwechselwegen und Enzymmechanismen beiträgt .

Materialwissenschaften

Die Materialwissenschaften können diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften nutzen. Ihre molekulare Struktur könnte ein Schlüsselfaktor bei der Herstellung von Polymeren oder Beschichtungen mit den gewünschten Eigenschaften sein .

Pharmazeutische Synthese

Die Rolle der Verbindung bei der Synthese von Arzneimitteln ist entscheidend. Sie kann verwendet werden, um Zwischenprodukte zu erzeugen, die für die Herstellung von pharmazeutisch wirksamen Stoffen (API) unerlässlich sind .

Arzneimittelforschung

In der Arzneimittelforschung machen die Eigenschaften von this compound es zu einer wertvollen Verbindung für die Erstellung von Arzneimittelbibliotheken. Es kann verwendet werden, um eine Vielzahl von Derivaten zu erzeugen, die dann auf biologische Aktivität untersucht werden können .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(3-(Aminomethyl)phenyl)ethanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, this compound can form hydrogen bonds due to the presence of hydroxyl and amino groups, which can influence its interactions with other biomolecules.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and alterations in cellular metabolism, potentially affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating signaling pathways and gene expression . Higher doses may lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to determine the optimal dosage range to maximize the beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites . These metabolites can have distinct biochemical properties and effects on cellular function. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it may have a different distribution profile compared to other compounds that are substrates for this transporter. The localization and accumulation of this compound in specific tissues can affect its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling. The subcellular localization of this compound can also affect its stability and degradation, influencing its long-term effects on cellular function.

Eigenschaften

IUPAC Name |

2-[3-(aminomethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSOUAZPKJJPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741668 | |

| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379356-00-9 | |

| Record name | 2-[3-(Aminomethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

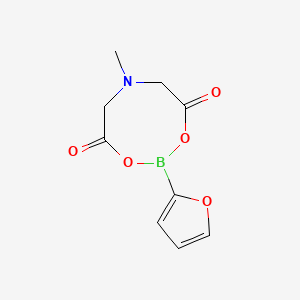

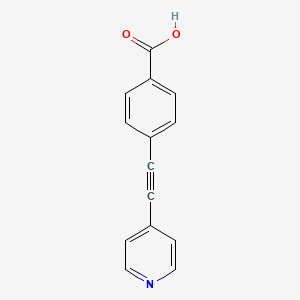

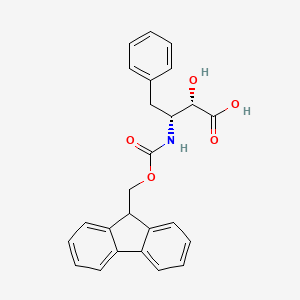

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-2-ene fumarate](/img/structure/B1511107.png)

![3-Bromo-7H-imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511108.png)

![5H-Imidazo[5,1-a]isoindole-5-ethanol, 6-fluoro-alpha-(trans-4-hydroxycyclohexyl)-](/img/structure/B1511130.png)

![(2S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1511147.png)